

Technical Guide: Solubility Profile of (Rac)-H-Thr-OMe Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-H-Thr-OMe hydrochloride

Cat. No.: B554946

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **(Rac)-H-Thr-OMe hydrochloride**. Due to the limited availability of specific quantitative data for the racemic compound, this guide also includes relevant information on the L-isomer and the parent amino acid, L-threonine, to provide a broader context for researchers. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided to enable researchers to generate precise data for their specific applications.

Data Presentation: Solubility of Threonine Derivatives

The following table summarizes the available quantitative and qualitative solubility data for **(Rac)-H-Thr-OMe hydrochloride** and related compounds. It is important to note the specific form of the compound when utilizing this data.

Compound	Solvent	Temperature (°C)	Solubility	Citation
H-Thr-OMe hydrochloride	DMSO	Not Specified	100 mg/mL	
L-Threonine methyl ester hydrochloride	Water	Not Specified	Soluble, Miscible	[1]
L-Threonine	Water	25	97.0 mg/mL	[2]
L-Threonine	Ethanol	Not Specified	Practically Insoluble	[2]
Monoamine monocarboxylic acid hydrochlorides	Alcohol	Not Specified	Generally extremely soluble	[3]

Experimental Protocols: The Shake-Flask Method for Solubility Determination

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for its implementation.

Objective: To determine the equilibrium solubility of **(Rac)-H-Thr-OMe hydrochloride** in a given solvent at a specific temperature.

Materials:

- **(Rac)-H-Thr-OMe hydrochloride**
- Solvent of interest (e.g., water, methanol, ethanol, DMSO)
- Volumetric flasks
- Analytical balance

- Temperature-controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
- Vials for sample collection

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **(Rac)-H-Thr-OMe hydrochloride** to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.
 - Place the sealed container in a temperature-controlled shaker or incubator set to the desired temperature.
 - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the suspension to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved solid particles.
- Analysis:
 - Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

- Quantify the concentration of **(Rac)-H-Thr-OMe hydrochloride** in the diluted sample using a validated analytical method, such as HPLC.
- Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

• Calculation:

- Calculate the solubility of **(Rac)-H-Thr-OMe hydrochloride** in the solvent at the specified temperature using the following formula:

$$\text{Solubility (mg/mL)} = (\text{Concentration from analysis} \times \text{Dilution factor}) / 1000$$

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **(Rac)-H-Thr-OMe hydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Threonine methyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 2. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Technical Guide: Solubility Profile of (Rac)-H-Thr-OMe Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554946#rac-h-thr-ome-hydrochloride-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com